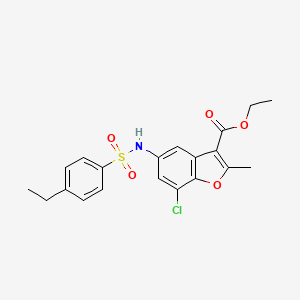
Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups such as chloro, ethylbenzenesulfonamido, and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the benzofuran core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the chlorinated benzofuran with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and sulfonamide groups may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The benzofuran core can intercalate with DNA or proteins, affecting their function and stability.
Comparison with Similar Compounds
- Ethyl 7-chloro-5-(4-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-ethyl-1-benzofuran-3-carboxylate
- Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzothiophene-3-carboxylate
Comparison: Ethyl 7-chloro-5-(4-ethylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of functional groups and their positions on the benzofuran ring. This uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20ClNO5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 7-chloro-5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H20ClNO5S/c1-4-13-6-8-15(9-7-13)28(24,25)22-14-10-16-18(20(23)26-5-2)12(3)27-19(16)17(21)11-14/h6-11,22H,4-5H2,1-3H3 |
InChI Key |
ORZKLIGFDKZADC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















